Home > Products > Screening Compounds P85268 > Chloroeremomycin
Chloroeremomycin - 118395-73-6

Chloroeremomycin

Catalog Number: EVT-264192
CAS Number: 118395-73-6
Molecular Formula: C73H88Cl2N10O26
Molecular Weight: 1592.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chloroeremomycin, also known as Chloroorienticin A or A82846B, is a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [, ] It belongs to the vancomycin family of antibiotics, known for their efficacy against Gram-positive bacteria. [, ] Chloroeremomycin is a complex organic molecule featuring a heptapeptide backbone decorated with three sugar moieties: one D-glucose and two L-4-epi-vancosamines. [] This compound serves as a valuable tool in scientific research exploring antibiotic mechanisms, bacterial resistance, and potential avenues for developing novel antibacterial agents.

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall biosynthesis. It is considered a drug of last resort for treating serious infections caused by Gram-positive bacteria. []

Oritavancin

  • Compound Description: Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [, , ] It possesses a hydrophobic 4′-chlorobiphenyl methyl moiety and a 4-epi-vancosamine substituent. [] Oritavancin exhibits enhanced activity against a broad spectrum of Gram-positive bacteria, including vancomycin-resistant strains. [, , ]
  • Relevance: Oritavancin is structurally related to chloroeremomycin, with the key difference being the addition of the 4′-chlorobiphenyl methyl group to the vancosamine sugar. [, ] This modification gives oritavancin a higher binding affinity for peptidoglycan precursors, including those found in vancomycin-resistant strains. [, ]

Des-N-methylleucyl-Oritavancin

  • Compound Description: This compound is an Edman degradation product of oritavancin, lacking the N-methylleucyl residue and possessing a damaged D-Ala-D-Ala binding site. [] Despite this, it remains a potent inhibitor of bacterial cell wall synthesis. []
  • Relevance: As a derivative of oritavancin, des-N-methylleucyl-oritavancin is indirectly related to chloroeremomycin. [] Its activity highlights the importance of the biphenyl hydrophobic side chain, also present in oritavancin and derived from the modification of chloroeremomycin, in binding to peptidoglycan and inhibiting cell wall synthesis. []

Eremomycin

  • Compound Description: Eremomycin is a glycopeptide antibiotic structurally similar to vancomycin and chloroeremomycin. [] It also binds to peptidoglycan precursors, inhibiting bacterial cell wall synthesis. []
  • Relevance: Eremomycin, vancomycin, and chloroeremomycin belong to the same glycopeptide antibiotic family and share a similar mechanism of action. [] While their exact structures differ slightly, they all target the D-Ala-D-Ala motif in peptidoglycan precursors, highlighting their shared mechanism of action. []

Chloroorienticin A

  • Compound Description: Chloroorienticin A is a glycopeptide antibiotic structurally related to chloroeremomycin. It can be generated by the sequential removal of L-4-epi-vancosamine and D-glucose from chloroeremomycin. []
  • Relevance: Chloroorienticin A is a direct derivative of chloroeremomycin, lacking the sugar moieties present in the parent compound. [] This structural relationship allows for comparisons of their antibacterial activity and helps understand the role of glycosylation in the function of these antibiotics.

Des-epi-vancosamine A82846B

  • Compound Description: This compound is a derivative of chloroeremomycin (also known as A82846B) generated by the selective removal of the epi-vancosamine sugar. []
  • Relevance: This compound is directly derived from chloroeremomycin and represents an intermediate in the sequential deglycosylation process. [] Its study contributes to understanding the relationship between structure and activity in glycopeptide antibiotics.

Des-epi-vancosaminylglucose A82846B

  • Compound Description: This compound is a further deglycosylated derivative of chloroeremomycin, lacking both the epi-vancosamine and glucose moieties. []
  • Relevance: As a fully deglycosylated form of chloroeremomycin, this compound offers insights into the role of the disaccharide moiety in the antibiotic activity of chloroeremomycin. []

Teicoplanin

  • Compound Description: Teicoplanin is another glycopeptide antibiotic used clinically to treat infections caused by Gram-positive bacteria. [, ]

Balhimycin

  • Compound Description: Balhimycin is a glycopeptide antibiotic closely related to vancomycin and chloroeremomycin, sharing the same aglycon structure. []
  • Relevance: Balhimycin's structural similarity to chloroeremomycin provides insights into the biosynthesis and structure-activity relationships of this class of antibiotics. []

Complestatin

  • Compound Description: Complestatin is a cyclic peptide natural product belonging to the vancomycin group. It acts as an antagonist of protein-protein interactions, including those involved in the complement cascade and HIV infection. []
  • Relevance: Although structurally distinct from chloroeremomycin, complestatin shares biosynthetic similarities, particularly in the formation of the unusual amino acid 4-hydroxyphenylglycine (Hpg), a building block found in both compounds. []
Classification and Source

Chloroeremomycin is classified as a glycopeptide antibiotic and is derived from the bacterium Amycolatopsis orientalis. It is characterized by a complex structure that includes both amino acids and saccharide units. This compound is notable for its antibacterial properties, particularly against Gram-positive bacteria, making it a subject of interest in medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of chloroeremomycin involves a non-ribosomal peptide synthetase (NRPS) pathway. The process begins with the assembly of a heptapeptide scaffold composed of seven amino acids. Key steps in the synthesis include:

  1. Formation of the Heptapeptide: The heptapeptide consists of three non-proteinogenic amino acids and four proteinogenic ones. The sequence from N-terminus to C-terminus is: methylated L-leucine, L-tyrosine, D-asparagine, D-4-hydroxyphenylglycine, L-4-hydroxyphenylglycine, D-tyrosine, and D-3,5-dihydroxyphenylglycine .
  2. Glycosylation: The heptapeptide undergoes glycosylation at specific positions (aa4 and aa6) with epivancosamine-derived sugars. This step is catalyzed by glycosyltransferases GtfA, GtfB, and GtfC .
  3. Post-Peptide Modifications: These include hydroxylation and chlorination of tyrosine residues, oxidative cross-linking of aromatic rings, and methylation of the N-terminal leucine .

The complete biosynthetic pathway has been elucidated through various enzymatic studies that detail the specific roles of each enzyme involved in the synthesis .

Molecular Structure Analysis

Chloroeremomycin has a complex molecular structure characterized by:

  • Peptide Backbone: Composed of seven amino acids.
  • Glycosylation: Featuring two glycosylated sites; one with a disaccharide (Glc-(2→α1)-epivancosamine) at aa4 and another with a monosaccharide (D-BHT-(→α1)-epivancosamine) at aa6.
  • Chemical Modifications: Includes chlorination at specific tyrosine residues leading to 4-chloro-β-hydroxytyrosine .

Mass spectrometry has confirmed the molecular weight of chloroeremomycin to be approximately 1,592.4 g/mol .

Chemical Reactions Analysis

Chloroeremomycin participates in several chemical reactions primarily during its biosynthesis:

  1. Glycosylation Reactions: Catalyzed by glycosyltransferases that transfer sugar moieties to the peptide backbone.
  2. Chlorination Reactions: Enzymes encoded by specific genes facilitate the introduction of chlorine atoms into the tyrosine residues.
  3. Cross-Linking Reactions: Oxidative cross-linking between aromatic rings occurs post-synthesis to stabilize the structure .

These reactions are crucial for the biological activity of chloroeremomycin as they enhance its binding affinity to bacterial cell wall precursors.

Mechanism of Action

Chloroeremomycin exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. Its mechanism involves:

  • Binding to D-alanyl-D-alanine termini: Chloroeremomycin binds to these termini in peptidoglycan precursors, inhibiting transglycosylation and transpeptidation processes essential for cell wall integrity.
  • Disruption of Cell Wall Biosynthesis: By preventing proper cross-linking in peptidoglycan layers, chloroeremomycin leads to cell lysis and death in susceptible bacteria .

This mechanism is similar to that of vancomycin but with structural differences that enhance its efficacy against certain resistant strains.

Physical and Chemical Properties Analysis

Chloroeremomycin possesses distinctive physical and chemical properties:

  • Solubility: It is soluble in polar solvents but less soluble in non-polar solvents due to its complex structure.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural elucidation .
Applications

Chloroeremomycin has several scientific applications:

  1. Antibiotic Research: It serves as a template for developing new antibiotics targeting resistant bacterial strains.
  2. Biotechnology: The enzymes involved in its biosynthesis are studied for potential applications in synthetic biology and metabolic engineering.
  3. Pharmaceutical Development: Chloroeremomycin derivatives are explored for enhanced antibacterial activity or reduced toxicity profiles .

Properties

CAS Number

118395-73-6

Product Name

Chloroeremomycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C73H88Cl2N10O26

Molecular Weight

1592.4 g/mol

InChI

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

XJHXLMVKYIVZTE-ZUDYGFIZSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Solubility

Soluble in DMSO

Synonyms

8-82846A
A 82846B
A83846B
chloroorienticin A
LY 264826
LY-264826

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.